molecular formula C19H20N4O3 B2737793 3-methoxy-2-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-2H-indazole CAS No. 2379994-53-1

3-methoxy-2-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-2H-indazole

Cat. No.: B2737793
CAS No.: 2379994-53-1
M. Wt: 352.394
InChI Key: OPHMAZBZKWVCIH-UHFFFAOYSA-N
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Description

3-methoxy-2-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-2H-indazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-2H-indazole typically involves multi-step organic reactions. The process begins with the preparation of the indazole ring, followed by the introduction of the methoxy and methyl groups. The pyridine moiety is then attached through a series of nucleophilic substitution reactions. Finally, the azetidine ring is incorporated using cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce production costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-methoxy-2-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-2H-indazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.

Industry

In the industrial sector, this compound is examined for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-2-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-2H-indazole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors, thereby altering disease-related pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxy-2-methylindazole): Shares the indazole core but lacks the pyridine and azetidine moieties.

    (3-(Pyridin-3-yloxymethyl)azetidine): Contains the pyridine and azetidine rings but lacks the indazole core.

Uniqueness

The uniqueness of 3-methoxy-2-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-2H-indazole lies in its combination of three distinct structural motifs: the indazole ring, the pyridine moiety, and the azetidine ring. This combination provides a versatile platform for exploring new chemical reactions and developing novel applications in various fields.

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-22-19(25-2)16-6-5-14(8-17(16)21-22)18(24)23-10-13(11-23)12-26-15-4-3-7-20-9-15/h3-9,13H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHMAZBZKWVCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC(C3)COC4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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